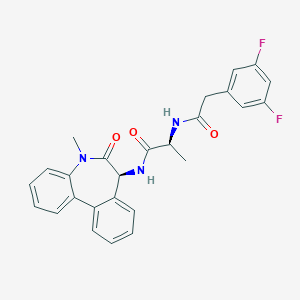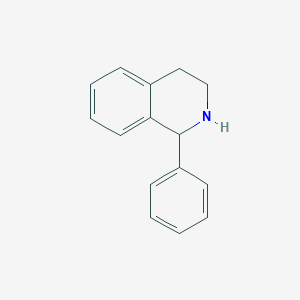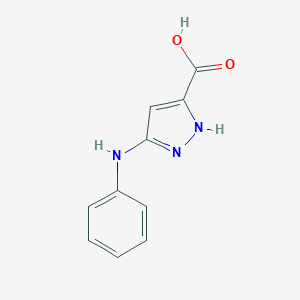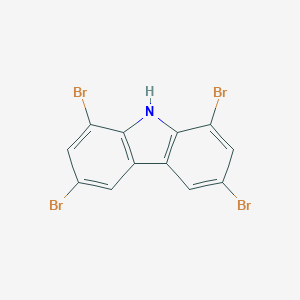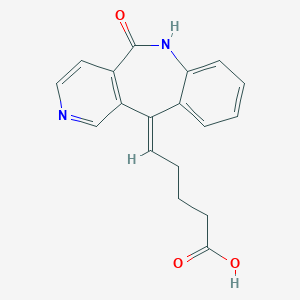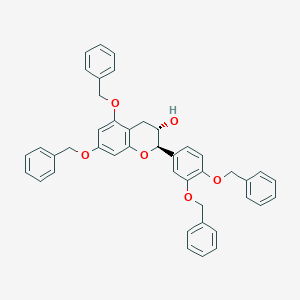![molecular formula C14H16Cl2N4O3 B142696 1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride CAS No. 21260-10-6](/img/structure/B142696.png)
1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
Übersicht
Beschreibung
The compound "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses a structurally related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has been synthesized and evaluated for its potential as an antineoplastic agent. This compound features a planar methoxyphenyl ring and a 2-carboxamide substituted oxo-pyrrolidine moiety, which are connected via a sulfonyl group. The molecular structure was elucidated using X-ray analysis and AM1 molecular orbital methods, indicating the importance of such techniques in understanding the conformation and potential interactions of similar compounds .
Synthesis Analysis
The synthesis of related compounds, such as the ones described in the papers, typically involves multiple steps, including the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. While the exact synthesis of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not detailed, the methodologies used in the synthesis of the compounds in the papers, such as the use of culture broths from Streptomyces species , could provide a starting point for the synthesis of similar complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been analyzed using techniques such as X-ray crystallography and AM1 molecular orbital methods . These techniques are crucial for determining the conformation of the molecules and understanding their three-dimensional arrangement, which is essential for predicting their reactivity and interactions with biological targets. The papers suggest that such analyses often reveal the presence of hydrogen bonding and other intermolecular interactions that can influence the stability and reactivity of the compounds .
Chemical Reactions Analysis
Although the papers do not directly address the chemical reactions of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride", they do provide insights into the reactivity of similar compounds. For example, the presence of amide groups in the compounds suggests a potential for hydrogen bonding and nucleophilic substitution reactions . These reactions could be relevant for the compound , affecting its stability and its interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The papers indicate that related compounds exhibit properties such as solubility in water, which is facilitated by the presence of polar functional groups and hydrogen bonding capabilities . The antibacterial properties of some compounds, as seen in the second paper, also highlight the biological relevance of these molecules . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hydrogen Bonding
In a study by Perdih (2012), the asymmetric unit of a related salt, 4-Carbamoylpyridin-1-ium 2,2,2-trichloroacetate, demonstrated unique hydrogen bonding and layer formation. The 4-carbamoylpyridin-1-ium ion displayed slight twisting out of the plane of the aromatic ring, forming layers parallel to the ac plane due to N—H⋯O hydrogen bonding of adjacent amide groups (Perdih, 2012).
Polymorphic Behavior
Lombard, Haynes, and Roex (2017) explored the solid-state behavior of organic zwitterions, including a compound structurally similar to the one . They found two conformational polymorphs of this compound, showing distinct crystallization behaviors and no observable conversion between polymorphs. This study suggests potential polymorphic stability in related compounds (Lombard et al., 2017).
Potential as a Kinase Inhibitor
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, with structural similarities to the compound of interest, as potent and selective Met kinase inhibitors. This implies potential therapeutic applications in targeting specific kinases (Schroeder et al., 2009).
Application in Synthesis of Aminopyrroles
Khlebnikov et al. (2018) described the use of a trifluoromethyl-containing building block similar to the compound for the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its potential utility in synthetic organic chemistry (Khlebnikov et al., 2018).
As a Rho Kinase Inhibitor
Wei et al. (2016) developed a novel Rho kinase inhibitor, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcasing the potential of pyridine derivatives in treating central nervous system disorders. This suggests a possible application of similar compounds in pharmacology (Wei et al., 2016).
Synthesis of Pyridine Derivatives
Song (2007) focused on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, illustrating the methodologies that can be applied to synthesize structurally similar compounds (Song, 2007).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) synthesized and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for antitubercular and antibacterial activities. This research underscores the potential biomedical applications of pyridine derivatives (Bodige et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBTXFMGMWPELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)

